Cas no 2227986-45-8 ((1S)-1-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}ethan-1-ol)

(1S)-1-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- (1S)-1-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}ethan-1-ol
- (1S)-1-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}ethan-1-ol
- 2227986-45-8
- EN300-1789320
-
- インチ: 1S/C11H18O/c1-7(12)9-5-4-8-6-10(9)11(8,2)3/h5,7-8,10,12H,4,6H2,1-3H3/t7-,8?,10?/m0/s1
- InChIKey: SBKWIMOJGZNSDW-JEUQWKINSA-N
- ほほえんだ: O[C@@H](C)C1=CCC2CC1C2(C)C
計算された属性
- せいみつぶんしりょう: 166.135765193g/mol
- どういたいしつりょう: 166.135765193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 20.2Ų
(1S)-1-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1789320-0.5g |
(1S)-1-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}ethan-1-ol |
2227986-45-8 | 0.5g |
$1056.0 | 2023-09-19 | ||
Enamine | EN300-1789320-5.0g |
(1S)-1-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}ethan-1-ol |
2227986-45-8 | 5g |
$3189.0 | 2023-05-26 | ||
Enamine | EN300-1789320-5g |
(1S)-1-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}ethan-1-ol |
2227986-45-8 | 5g |
$3189.0 | 2023-09-19 | ||
Enamine | EN300-1789320-10g |
(1S)-1-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}ethan-1-ol |
2227986-45-8 | 10g |
$4729.0 | 2023-09-19 | ||
Enamine | EN300-1789320-0.25g |
(1S)-1-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}ethan-1-ol |
2227986-45-8 | 0.25g |
$1012.0 | 2023-09-19 | ||
Enamine | EN300-1789320-2.5g |
(1S)-1-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}ethan-1-ol |
2227986-45-8 | 2.5g |
$2155.0 | 2023-09-19 | ||
Enamine | EN300-1789320-1g |
(1S)-1-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}ethan-1-ol |
2227986-45-8 | 1g |
$1100.0 | 2023-09-19 | ||
Enamine | EN300-1789320-0.05g |
(1S)-1-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}ethan-1-ol |
2227986-45-8 | 0.05g |
$924.0 | 2023-09-19 | ||
Enamine | EN300-1789320-1.0g |
(1S)-1-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}ethan-1-ol |
2227986-45-8 | 1g |
$1100.0 | 2023-05-26 | ||
Enamine | EN300-1789320-0.1g |
(1S)-1-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}ethan-1-ol |
2227986-45-8 | 0.1g |
$968.0 | 2023-09-19 |
(1S)-1-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}ethan-1-ol 関連文献
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
2. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
Related Articles
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
(1S)-1-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}ethan-1-olに関する追加情報
Chemical Profile of (1S)-1-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}ethan-1-ol (CAS No. 2227986-45-8)
(1S)-1-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}ethan-1-ol is a complex organic compound with a unique structural framework that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, identified by its Chemical Abstracts Service (CAS) number CAS No. 2227986-45-8, features a bicyclic structure embedded within its molecular backbone, making it a subject of interest for researchers exploring novel synthetic pathways and potential therapeutic applications.
The compound's structure consists of a cycloheptene ring substituted with two methyl groups at the 6-position, fused to an ethanol side chain at the 2-position. This arrangement creates a rigid framework that may contribute to unique electronic and steric properties, which are highly relevant in medicinal chemistry for designing molecules with specific interactions with biological targets.
In recent years, the study of such bicyclic compounds has seen considerable advancements, particularly in the development of new methodologies for their synthesis and functionalization. The stereochemistry of the compound, particularly the (1S) configuration at the chiral center, is critical for its biological activity and has been a focus of interest for chemists aiming to optimize pharmacological properties.
Recent research has highlighted the potential of 6,6-dimethylbicyclo3.1.1hept-2-en derivatives as scaffolds for drug discovery. The bicyclic system provides a stable core that can be modified at various positions to introduce pharmacophores or functional groups that enhance binding affinity and selectivity towards specific biological receptors. For instance, studies have demonstrated that modifications at the 2-position of the cycloheptene ring can significantly influence the compound's interaction with enzymes or receptors, making it a valuable starting point for structure-activity relationship (SAR) studies.
The synthesis of (1S)-1-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}ethan-1-ol presents unique challenges due to its complex three-dimensional architecture. Advanced synthetic techniques, such as asymmetric catalysis and transition-metal-catalyzed reactions, have been employed to achieve high enantioselectivity and yield. These methods are crucial for producing enantiomerically pure forms of chiral compounds, which are often required for pharmaceutical applications where stereochemistry plays a pivotal role in efficacy and safety.
The compound's potential applications extend to various therapeutic areas, including central nervous system (CNS) disorders, inflammation, and metabolic diseases. Its rigid bicyclic core suggests that it may exhibit favorable properties such as improved blood-brain barrier penetration or enhanced metabolic stability, which are desirable traits in drug candidates. Furthermore, the presence of an alcohol functional group provides opportunities for further derivatization through esterification or etherification reactions, allowing for the creation of libraries of analogs with tailored biological activities.
In academic research circles, CAS No. 2227986-45-8 has been cited in several publications exploring novel synthetic routes to complex natural products and heterocyclic compounds. The methodologies developed for its synthesis have been adapted to other related molecules, demonstrating the versatility and utility of these approaches in synthetic organic chemistry. This underscores the importance of having well-characterized reference compounds like this one for advancing chemical research.
The spectroscopic and analytical characterization of (1S)-1-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}ethan-1-ol has been thoroughly investigated using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These data provide critical insights into its molecular structure and conformational preferences, which are essential for understanding its reactivity and potential interactions with biological targets.
The compound's stereochemical integrity is particularly important in drug design contexts where enantiomeric excess can significantly impact pharmacokinetic profiles and therapeutic outcomes. The use of chiral auxiliaries or catalysts in its synthesis ensures that only one enantiomer is produced, minimizing the risk of unwanted side effects associated with racemic mixtures.
Future research directions may explore derivatization strategies aimed at enhancing the compound's bioavailability or improving its interaction with specific biomarkers. Additionally, computational modeling techniques could be employed to predict binding affinities and optimize lead structures before experimental validation becomes necessary.
In conclusion, (1S)-1-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}ethan-1-ol represents a fascinating molecule with significant potential in pharmaceutical chemistry. Its unique structural features and stereochemical properties make it an attractive candidate for further exploration in drug discovery efforts aimed at addressing unmet medical needs across multiple therapeutic areas.
2227986-45-8 ((1S)-1-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}ethan-1-ol) 関連製品
- 1225836-58-7(N-(3-Butoxyphenyl)methyl-2-chloroacetamide)
- 2171893-07-3(5-cyclopropyl-1-(2-methylpyridin-4-yl)-1H-pyrazole-3-carboxylic acid)
- 1240578-06-6(2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one)
- 2138084-62-3(1-[(4-Chloro-3-fluorophenyl)imino]-3-(methylamino)-1lambda6-thiolan-1-one)
- 887570-11-8(4-Iodo-6-methoxy-1H-indazole)
- 1752-01-8(5,6,7-Trimethoxyquinazoline-2,4(1H,3H)-dione)
- 1098619-64-7(2-{[2-(morpholin-4-yl)ethyl]amino}-3-[(naphthalen-2-yl)carbamoyl]propanoic acid)
- 1443343-14-3(2-[2-(3-bromo-5-fluorophenoxy)ethyl]-1,3-dioxane)
- 685106-91-6(1-(1,3-THIAZOL-2-YL)-1H-PYRROLE-2-CARBALDEHYDE O-(2-METHYLBENZYL)OXIME)
- 1556219-70-5(Ethyl 2-cyclopropyl-2,2-difluoroacetate)




